ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate
Description
Properties
CAS No. |
1105636-26-7 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate is a compound of significant interest in medicinal and organic chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.66 g/mol. The compound features a planar aryl–NH–N=C unit that plays a crucial role in its biological interactions, as it allows for hydrogen bonding and other intermolecular interactions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 28663-68-5 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between ethyl chloroacetate and phenylhydrazine under acidic conditions. This reaction may be optimized for yield and purity through various methods, including refluxing in solvents like ethanol or methanol .
This compound exhibits several biological activities attributed to its chemical structure:
- Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research has suggested that hydrazone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunctions.
Antimicrobial Activity
A study conducted by Asiri et al. evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against gram-positive strains .
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of hydrazone derivatives, including the subject compound. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition Studies
A recent investigation into the enzyme inhibition properties of this compound revealed its ability to inhibit specific proteases involved in cancer metastasis. This finding suggests potential applications in cancer therapy .
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its hydrazone group can interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This property is essential for therapeutic applications, particularly in targeting specific biological pathways involved in disease processes .
Antimicrobial Activity
Studies have shown that ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate can inhibit the growth of various microbial strains. This antimicrobial activity suggests its potential use as a lead compound in developing new antibiotics or antimicrobial agents.
Anticancer Potential
The compound's ability to form covalent bonds with proteins may also play a role in its anticancer activity. By inhibiting specific enzymes involved in cancer cell proliferation, it could serve as a basis for novel anticancer therapies. Further research is necessary to elucidate the precise mechanisms behind its anticancer effects .
Synthetic Applications
This compound is used in organic synthesis, particularly for the preparation of heterocyclic compounds . It undergoes heteroannulation reactions, which are valuable for synthesizing spiroheterocycles and other complex structures .
Synthetic Pathways
The synthesis typically involves reactions with various substrates under controlled conditions, allowing chemists to create diverse derivatives with potential biological activities. For example, it can be synthesized from ethyl 2-chloro-3-oxobutanoate or similar precursors .
Case Study 1: Antimicrobial Efficacy
A study demonstrated the efficacy of this compound against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at low concentrations. This finding supports its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. By targeting specific enzymes involved in the cell cycle, it showed promise as a candidate for further development into an anticancer drug. The mechanism of action appears to involve covalent modification of key proteins that regulate cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
4-Methoxy Derivative (Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate; C${11}$H${13}$ClN$2$O$3$)
- Structural Differences: The methoxy group at the para position introduces steric and electronic effects, altering the hydrogen-bonding network. Unlike the parent compound’s helical chains, this derivative forms a different packing motif in the monoclinic P2$_1$ space group (a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.468°) .
- Synthesis : Derived from 4-methoxyaniline, this compound is synthesized similarly to the parent but requires adjusted stoichiometry for optimal yield (77%) .
- Physical Properties : Higher molecular weight (256.686 g/mol) and melting point (352–353 K) compared to the parent (226.66 g/mol; m.p. 352 K) .
4-Methyl Derivative (Ethyl (Z)-2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate; C${11}$H${13}$ClN$2$O$2$)
- Crystallography: Crystallizes in the same monoclinic P2$_1$/c system as the parent but with distinct unit cell parameters (a = 10.5091 Å, b = 11.1813 Å, c = 10.1190 Å, β = 118.148°) . The methyl group reduces hydrogen-bond donor capacity, leading to weaker intermolecular interactions .
- Applications : Less reactive in heteroannulation due to reduced electron-withdrawing effects compared to methoxy or chloro substituents .
2,4,5-Trichlorophenyl Derivative (C${10}$H$8$Cl$4$N$2$O$_2$)
Halogen and Ester Modifications
Brominated Analog (Ethyl 2-bromo-(Z)-2-(2-benzylhydrazono)acetate; C${11}$H${12}$BrN$2$O$2$)
- Reactivity : Bromine’s larger atomic radius slows substitution reactions but improves crystallinity. Forms N–H···O hydrogen-bonded chains (d = 2.965 Å) similar to the parent .
- Applications : Used in NMDA receptor antagonists and anti-inflammatory agents .
Methyl Ester Variant (1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one; C$9$H$8$Cl$2$N$2$O)
Comparative Data Tables
Table 1: Molecular and Crystallographic Properties
Preparation Methods
Reaction with 3-Chloropentane-2,4-Dione
This method involves the reaction of 3-chloropentane-2,4-dione with benzenediazonium chloride in ethanol under mild conditions. Sodium acetate is employed as a base to neutralize hydrochloric acid generated during the reaction, ensuring a pH conducive to hydrazone formation.
Reaction Conditions:
-
Solvent: Ethanol (anhydrous)
-
Base: Sodium acetate (1.2 equivalents)
-
Temperature: 0–5°C (initial), then room temperature
-
Reaction Time: 4–6 hours
The product is isolated via vacuum filtration after precipitating from the reaction mixture.
Reaction with Ethyl 2-Chloro-3-Oxobutanoate
An alternative route utilizes ethyl 2-chloro-3-oxobutanoate, which reacts with benzenediazonium chloride in ethanol. This method avoids the use of diketones, simplifying the purification process.
Reaction Conditions:
-
Solvent: Ethanol
-
Base: Sodium acetate (1.0 equivalent)
-
Temperature: Room temperature
-
Reaction Time: 3–4 hours
Reaction Mechanism and Stereochemical Control
The formation of the Z-configuration is governed by the reaction’s electronic and steric factors. Benzenediazonium chloride undergoes electrophilic attack at the carbonyl carbon of the β-keto ester, followed by deprotonation to form the hydrazone linkage. Sodium acetate facilitates the removal of HCl, shifting the equilibrium toward product formation.
Key Mechanistic Steps:
-
Diazonium Salt Formation: Benzenediazonium chloride is generated in situ from aniline and nitrous acid.
-
Nucleophilic Attack: The β-keto ester’s enolate attacks the diazonium salt’s terminal nitrogen.
-
Tautomerization: The intermediate undergoes keto-enol tautomerism, stabilizing the Z-configuration.
Optimization of Reaction Parameters
Solvent Effects
Ethanol is preferred for its ability to dissolve both reactants and stabilize the diazonium intermediate. Polar aprotic solvents (e.g., DMF) were tested but led to reduced yields (≤70%) due to side reactions.
Temperature and pH Control
Maintaining a low initial temperature (0–5°C) minimizes diazonium salt decomposition. A pH of 4–6, adjusted using sodium acetate, optimizes hydrazone formation.
Table 1. Impact of Temperature on Yield
| Temperature (°C) | Yield (%) |
|---|---|
| 0–5 | 82 |
| 20–25 | 80 |
| 40–45 | 68 |
Purification and Characterization
Purification Techniques
Crude product is purified via recrystallization from ethanol or ethyl acetate, yielding >98% purity (HPLC).
Spectroscopic and Crystallographic Analysis
-
NMR: NMR (CDCl₃, 400 MHz): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.20–7.50 (m, 5H, Ar–H).
-
X-ray Crystallography: Confirms the Z-configuration and planar geometry of the hydrazone moiety. Hydrogen bonding between N–H and carbonyl oxygen forms helical chains in the crystal lattice.
Table 2. Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| a (Å) | 10.5091 |
| b (Å) | 11.1813 |
| c (Å) | 10.1190 |
| β (°) | 118.148 |
Comparative Analysis of Synthetic Approaches
Table 3. Comparison of Starting Materials
| Parameter | 3-Chloropentane-2,4-Dione | Ethyl 2-Chloro-3-Oxobutanoate |
|---|---|---|
| Cost | High | Moderate |
| Purification Ease | Moderate | High |
| Yield (%) | 78–82 | 80–85 |
The ethyl 2-chloro-3-oxobutanoate route is favored for industrial applications due to higher yields and simpler workup.
Industrial-Scale Production Considerations
Scaling up the synthesis requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
